4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid
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Overview
Description
4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenyl group, an azetidine ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid typically involves multiple steps, starting with the protection of the fluorenyl group using fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl). The azetidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the benzoic acid moiety via esterification.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure efficiency and consistency. The use of automated synthesis platforms can also help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its fluorenyl group makes it a valuable intermediate in the construction of fluorescent probes and dyes.
Biology: In biological research, the compound can be employed as a tool for studying enzyme-substrate interactions. Its structural complexity allows for the design of specific inhibitors or activators of biological targets.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the design of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid exerts its effects depends on its molecular targets and pathways. The fluorenyl group can interact with specific receptors or enzymes, leading to biological responses. The azetidine ring and benzoic acid moiety can further modulate these interactions, resulting in a range of effects.
Comparison with Similar Compounds
Fmoc-protected amino acids: These compounds share the fluorenyl group and are commonly used in peptide synthesis.
Fluoren-9-ylmethoxycarbonyl derivatives: These compounds have similar structural features and are used in various chemical and biological applications.
Uniqueness: 4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and biological activity
Properties
IUPAC Name |
4-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c27-24(28)16-9-11-17(12-10-16)31-18-13-26(14-18)25(29)30-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMNBAWPOFTVNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=C(C=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2361634-15-1 |
Source
|
Record name | 4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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